molecular formula C7H10O2 B3105973 2,2,5-trimethyl-3(2H)-furanone CAS No. 1559-45-1

2,2,5-trimethyl-3(2H)-furanone

Cat. No.: B3105973
CAS No.: 1559-45-1
M. Wt: 126.15 g/mol
InChI Key: VLOZQNBOJJFNCQ-UHFFFAOYSA-N
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Description

2,2,5-trimethyl-3(2H)-furanone is an organic compound with a furanone structure. It is known for its distinctive aroma and is often used in the flavor and fragrance industry. The compound has a molecular formula of C7H10O2 and is characterized by the presence of three methyl groups attached to the furanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-trimethyl-3(2H)-furanone typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 4-hydroxy-2,2,5-trimethylpentanoic acid. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yields and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2,2,5-trimethyl-3(2H)-furanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring into a more saturated structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2,2,5-trimethyl-3(2H)-furanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: The compound’s aroma properties make it useful in studies related to olfaction and sensory perception.

    Medicine: Research into its potential therapeutic effects, including antimicrobial and antioxidant properties, is ongoing.

    Industry: It is widely used in the flavor and fragrance industry to impart a fruity or caramel-like aroma to products.

Mechanism of Action

The mechanism by which 2,2,5-trimethyl-3(2H)-furanone exerts its effects involves interactions with specific molecular targets. In the context of its aroma properties, the compound binds to olfactory receptors in the nasal epithelium, triggering a signal transduction pathway that leads to the perception of smell. In biological systems, its antimicrobial activity may involve the disruption of microbial cell membranes or interference with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,5-trimethyl-3-hexene
  • 2,2,5-trimethyl-3-hexyne
  • 2,2,5-trimethyl-3,4-hexanedione

Uniqueness

Compared to similar compounds, 2,2,5-trimethyl-3(2H)-furanone stands out due to its unique furanone ring structure and the presence of three methyl groups. This structural arrangement contributes to its distinctive aroma and reactivity, making it particularly valuable in the flavor and fragrance industry.

Properties

IUPAC Name

2,2,5-trimethylfuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-4-6(8)7(2,3)9-5/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOZQNBOJJFNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(O1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165985
Record name 3(2H)-Furanone, 2,2,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559-45-1
Record name 3(2H)-Furanone, 2,2,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Furanone, 2,2,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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